molecular formula C11H8F3NO B8224304 5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one

5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B8224304
M. Wt: 227.18 g/mol
InChI Key: YVJRTGFYQGMMJW-UHFFFAOYSA-N
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Description

5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a methyl group at the 5-position and a trifluoromethyl group at the 8-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Methylation at the 5-position: This can be accomplished using methylating agents like methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position, using reagents like halogens or nitro groups.

Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and the use of catalysts. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its antimicrobial and antiviral properties, showing promise in the treatment of infections.

    Medicine: Explored for its anticancer activity, with studies indicating its ability to inhibit the proliferation of cancer cells.

    Industry: Used in the development of agrochemicals and dyes, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound, lacking the methyl and trifluoromethyl substitutions, with a broader range of biological activities.

    Chloroquine: A well-known antimalarial drug, structurally similar but with different substituents that confer its specific activity against malaria.

    8-Hydroxyquinoline: Known for its metal-chelating properties, used in various industrial and medicinal applications.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methyl-8-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-2-4-8(11(12,13)14)10-7(6)3-5-9(16)15-10/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJRTGFYQGMMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)NC2=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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